molecular formula C16H16O3S2 B14643129 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- CAS No. 56478-07-0

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-

Katalognummer: B14643129
CAS-Nummer: 56478-07-0
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: UZXYHIZDVFYULA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is a compound that belongs to the class of benzodithioles, which are known for their unique structural and electronic properties. This compound features a benzodithiole core substituted with a 2,4,6-trimethoxyphenyl group, making it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 1,3-benzodithiole with 2,4,6-trimethoxyphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodithiole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodithiole core .

Wissenschaftliche Forschungsanwendungen

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its semiconductor properties are attributed to the distribution of molecular orbitals and the formation of donor-acceptor structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Eigenschaften

CAS-Nummer

56478-07-0

Molekularformel

C16H16O3S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole

InChI

InChI=1S/C16H16O3S2/c1-17-10-8-11(18-2)15(12(9-10)19-3)16-20-13-6-4-5-7-14(13)21-16/h4-9,16H,1-3H3

InChI-Schlüssel

UZXYHIZDVFYULA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)C2SC3=CC=CC=C3S2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.